6-Bromo-4-hydrazinoquinoline
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Overview
Description
6-Bromo-4-hydrazinoquinoline is a chemical compound with the molecular formula C9H8BrN3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-hydrazinoquinoline typically involves the bromination of 4-hydrazinoquinoline. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6-position of the quinoline ring. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or chloroform, at a specific temperature range.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydrazine group is oxidized to form various products.
Reduction: The compound can also be reduced under specific conditions to yield different derivatives.
Substitution: It can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with different functional groups, while substitution reactions can produce a variety of substituted quinolines.
Scientific Research Applications
6-Bromo-4-hydrazinoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-4-hydrazinoquinoline involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
- 6-Bromo-4-hydroxyquinoline
- 6-Bromo-4-chloroquinoline
- 4-Hydrazinoquinoline
Comparison: 6-Bromo-4-hydrazinoquinoline is unique due to the presence of both a bromine atom and a hydrazine group. This combination imparts distinct chemical properties, making it more versatile in various reactions compared to its analogs. For instance, 6-Bromo-4-hydroxyquinoline lacks the hydrazine group, which limits its reactivity in certain types of chemical transformations.
Properties
IUPAC Name |
(6-bromoquinolin-4-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-6-1-2-8-7(5-6)9(13-11)3-4-12-8/h1-5H,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIBIBHUPQKLPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Br)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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